ベンジルフェニルスルフィド

概要

説明

Benzyl phenyl sulfide (BPS) is a chemical compound that belongs to the family of phenyl sulfides, which are sulfur-containing compounds. It is a colorless to yellowish liquid with a characteristic odor. BPS is widely used in various industries, such as cosmetics, pharmaceuticals, and agrochemicals, as a flavoring agent, fragrance ingredient, and stabilizer. It is also used in laboratories for various scientific research applications.

科学的研究の応用

有機化合物の合成

ベンジルフェニルスルフィドは、複雑な有機分子の合成における出発物質または中間体として使用されます。 様々な化学反応においてスルフィド供与体として作用する能力は、多くの医薬品や農薬に広く存在する硫黄含有骨格の構築に役立ちます .

抗菌剤

研究によると、ベンジルフェニルスルフィド誘導体は、メチシリン耐性黄色ブドウ球菌(MRSA)に対して強力な抗菌活性を示します。 これらの誘導体は、細菌の細胞膜を破壊することで、耐性菌株に対抗する新しい抗生物質の開発につながります .

材料の安全性と取扱い

安全性と材料の取扱いに関して、ベンジルフェニルスルフィドの特性は十分に文書化されています。 その材料安全データシート(MSDS)は、安全な保管、取扱い、廃棄に関する重要な情報を提供し、研究者が様々な実験環境で安全にこの化合物を使用できるようにします .

薬理学的試験

ベンジルフェニルスルフィドとその誘導体は、その薬理学的特性について研究されてきました。 抗腫瘍、抗真菌、抗菌活性において可能性を示しており、創薬および治療用途のための候補となっています .

分析化学

分析化学において、ベンジルフェニルスルフィドは、標準物質または参照化合物として使用できます。 融点や引火点などの明確に定義された物理化学的特性により、機器の校正や実験結果の検証のための基準として役立ちます .

環境影響評価

この化合物の水に対する危険性分類は、その環境への影響を評価するために不可欠です。 水生環境におけるその挙動を理解することで、潜在的なリスクを評価し、偶発的な流出や廃棄に関するプロトコルを確立することができます .

作用機序

Target of Action

Benzyl phenyl sulfide is primarily targeted against methicillin-resistant Staphylococcus aureus (MRSA) . MRSA is a major threat to human health due to its resistance to almost all classes of antibiotics .

Mode of Action

The mode of action of benzyl phenyl sulfide involves the destruction of the bacterial cell membrane . This compound interacts with the bacterial cell membrane, leading to its disruption and thereby inhibiting the growth of the bacteria .

Biochemical Pathways

It is known that the compound’s antibacterial activity results in the destruction of the bacterial cell membrane . This disruption likely affects various biochemical pathways within the bacteria, leading to their death.

Pharmacokinetics

The compound’s effectiveness against mrsa suggests that it has sufficient bioavailability to reach its target and exert its antibacterial effects .

Result of Action

The primary result of benzyl phenyl sulfide’s action is the inhibition of bacterial growth . By disrupting the bacterial cell membrane, the compound prevents the bacteria from carrying out essential functions, leading to their death .

Safety and Hazards

生化学分析

Biochemical Properties

Benzyl phenyl sulfide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound interacts with bacterial cell membranes, leading to their disruption and subsequent bacterial cell death . Additionally, benzyl phenyl sulfide has been reported to inhibit the growth of other microorganisms, making it a potential candidate for developing new antimicrobial agents.

Cellular Effects

Benzyl phenyl sulfide affects various types of cells and cellular processes. In bacterial cells, it disrupts the cell membrane, leading to cell lysis and death. In mammalian cells, benzyl phenyl sulfide has been shown to exhibit selective toxicity, meaning it can target bacterial cells without causing significant harm to mammalian cells This selective toxicity is crucial for developing safe and effective antimicrobial agents

Molecular Mechanism

The molecular mechanism of benzyl phenyl sulfide involves its interaction with bacterial cell membranes. The compound binds to the lipid bilayer, causing membrane disruption and leakage of cellular contents . This interaction leads to the inhibition of essential cellular processes, ultimately resulting in bacterial cell death. Additionally, benzyl phenyl sulfide may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antibacterial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzyl phenyl sulfide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that benzyl phenyl sulfide remains stable under certain conditions, maintaining its antibacterial activity over extended periods

Dosage Effects in Animal Models

The effects of benzyl phenyl sulfide vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity without causing significant toxicity to the host organism. At higher doses, benzyl phenyl sulfide may cause adverse effects, including toxicity and damage to mammalian cells . Determining the optimal dosage is crucial for developing safe and effective antimicrobial therapies.

特性

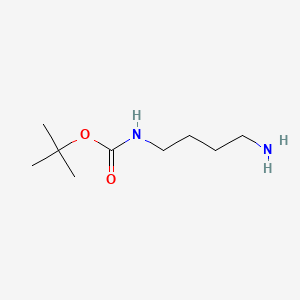

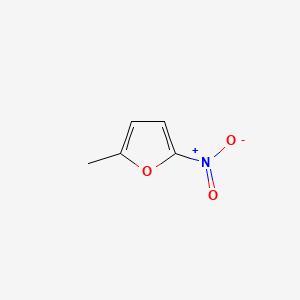

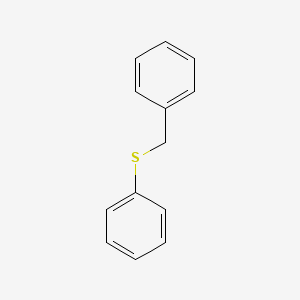

IUPAC Name |

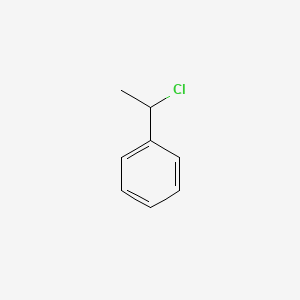

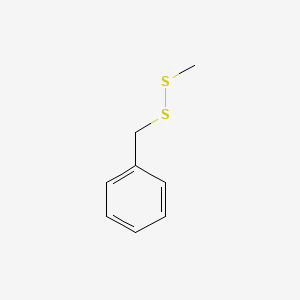

benzylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMCJXXOBRCATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232172 | |

| Record name | Benzyl phenyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to white solid with the odor of "stench"; Inslouble in water; [MSDSonline] | |

| Record name | Benzyl phenyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

831-91-4 | |

| Record name | Benzyl phenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl phenyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL PHENYL SULFIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl phenyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl phenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL PHENYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJY63Q9D8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。